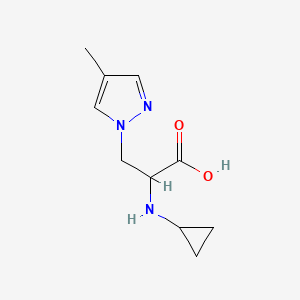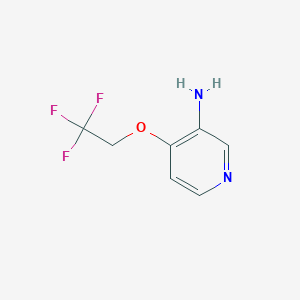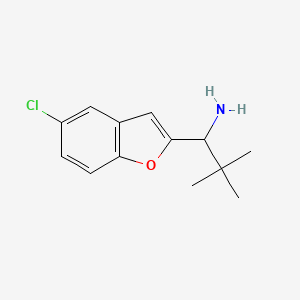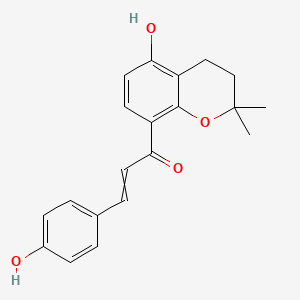
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is an organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Piperidine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups on the rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the amine group.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)pyrazole: Contains two pyrazole rings instead of a piperidine ring.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)benzene: Contains a benzene ring instead of a piperidine ring.
Uniqueness
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to the combination of the thiophene, pyrazole, and piperidine rings, which can impart specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C12H16N4S |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H16N4S/c13-9-3-1-5-16(8-9)12-7-10(14-15-12)11-4-2-6-17-11/h2,4,6-7,9H,1,3,5,8,13H2,(H,14,15) |
Clé InChI |
QNWZPOYHQINRBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=CS3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)







![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)

